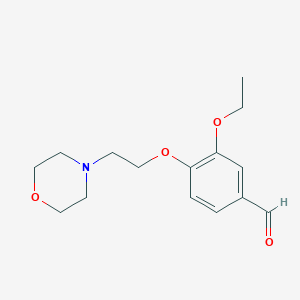

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde

Description

BenchChem offers high-quality 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-2-19-15-11-13(12-17)3-4-14(15)20-10-7-16-5-8-18-9-6-16/h3-4,11-12H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIGUWFSCPOXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde

CAS Number: 350998-38-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, a proposed synthetic pathway based on established chemical principles, its physicochemical properties, and potential applications in drug discovery. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel benzaldehyde derivatives and their therapeutic potential.

Introduction

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is a substituted aromatic aldehyde characterized by the presence of an ethoxy group and a morpholinoethoxy side chain on the benzaldehyde core. The unique combination of these functional groups imparts specific physicochemical properties that make it an attractive scaffold for the development of new chemical entities. The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The benzaldehyde functional group, on the other hand, is a versatile synthetic handle and has been implicated in a range of biological activities, including antimicrobial and cytotoxic effects.

This guide will delve into the technical aspects of this compound, providing a framework for its synthesis and characterization, and exploring its potential as a building block in drug discovery programs.

Physicochemical Properties

While experimental data for 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is not extensively available in the public domain, its properties can be predicted based on its chemical structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Source/Basis for Prediction |

| CAS Number | 350998-38-8 | Public chemical databases |

| Molecular Formula | C15H21NO4 | Calculated from structure |

| Molecular Weight | 279.33 g/mol | Calculated from structure |

| Appearance | Likely a solid at room temperature | Analogy to similar benzaldehyde derivatives |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | Based on the presence of both polar (ether, morpholine) and nonpolar (aromatic ring, ethyl chain) moieties. |

| Boiling Point | Predicted to be high, likely requiring vacuum distillation for purification. | Analogy to structurally related compounds like 4-(2-morpholinoethoxy)benzaldehyde, which has a boiling point of 145-150 °C at 33 Pa. |

| Melting Point | Not available. | Requires experimental determination. |

Synthesis of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde

The most plausible and efficient method for the synthesis of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide. In this case, the synthesis would proceed by reacting 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with 4-(2-chloroethyl)morpholine in the presence of a suitable base.

Proposed Synthetic Scheme

Caption: Proposed synthesis of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the structurally similar 4-(2-morpholinoethoxy)benzaldehyde.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq) or sodium hydride (NaH, 1.1 eq, use with caution) to the solution. The base will deprotonate the phenolic hydroxyl group to form the corresponding phenoxide, which is a more potent nucleophile.

-

Addition of Alkyl Halide: To the stirred suspension, add 4-(2-chloroethyl)morpholine hydrochloride (1.1-1.5 eq). If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl. Alternatively, freebase 4-(2-chloroethyl)morpholine can be used.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours (typically 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate. If acetonitrile is used, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde.

Self-Validating System for Protocol Trustworthiness

-

TLC Monitoring: The disappearance of the starting material (3-ethoxy-4-hydroxybenzaldehyde) and the appearance of a new, less polar spot corresponding to the product should be observed.

-

Spectroscopic Characterization: The structure of the purified product should be unequivocally confirmed by spectroscopic methods:

-

¹H NMR: Expect to see characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, the aldehyde proton (a singlet around 9.8 ppm), and the protons of the morpholinoethoxy side chain (triplets for the -OCH₂CH₂N- fragment and signals for the morpholine ring protons).

-

¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the aromatic ring, the aldehyde carbonyl, the ethoxy group, and the morpholinoethoxy moiety.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of C₁₅H₂₁NO₄ should be observed.

-

Infrared (IR) Spectroscopy: Key vibrational bands should be present for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), C-O-C ether linkages, and aromatic C-H bonds.

-

Potential Applications in Drug Discovery and Research

While specific biological activities of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde have not been extensively reported, its structural motifs suggest several areas of potential therapeutic interest.

Rationale for Potential Biological Activity

-

Morpholine Moiety: The incorporation of a morpholine ring is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. It can improve aqueous solubility, act as a hydrogen bond acceptor, and influence metabolic stability. Numerous morpholine-containing compounds have shown a wide range of biological activities.

-

Benzaldehyde Scaffold: Benzaldehyde and its derivatives have been reported to possess various biological properties, including antimicrobial, antifungal, and anticancer activities.[1] The aldehyde group can participate in covalent interactions with biological targets or serve as a precursor for the synthesis of more complex heterocyclic systems.

Potential Therapeutic Areas of Interest

Based on the activities of related compounds, 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde could be investigated for:

-

Anticancer Activity: Some benzaldehyde derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial and Antifungal Activity: The benzaldehyde core is known to exhibit antimicrobial properties.

-

Enzyme Inhibition: The specific substitution pattern may allow for targeted inhibition of certain enzymes.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is a readily accessible molecule with potential for applications in drug discovery and as a versatile building block in organic synthesis. This technical guide provides a comprehensive, albeit partially predictive, overview of its synthesis and properties. The proposed synthetic protocol, based on the robust Williamson ether synthesis, offers a reliable method for its preparation. Further investigation into the biological activities of this compound is warranted to fully explore its therapeutic potential.

References

-

PubChem. 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. [Link]

-

RGCC International GmbH. Evaluation of the effect of benzaldehyde derivatives in human cancer cells. [Link]

Sources

An In-depth Technical Guide to 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, a substituted benzaldehyde derivative of interest in synthetic and medicinal chemistry. The document delineates its core physicochemical properties, centered on its molecular weight and structure. A detailed, field-proven synthetic protocol via Williamson ether synthesis is presented, including a discussion of the mechanistic rationale behind reagent and condition selection. Furthermore, the guide explores the potential applications of this molecule in drug development, leveraging the established roles of its constituent benzaldehyde and morpholine moieties. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

Part 1: Core Physicochemical Properties

The foundational step in characterizing any chemical entity is the precise determination of its molecular formula and weight. These properties dictate stoichiometry, inform analytical characterization, and are critical for registration and identification.

The molecular structure of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is composed of a central benzaldehyde ring substituted at the C3 position with an ethoxy group and at the C4 position with a 2-(morpholino)ethoxy chain. This specific arrangement leads to the molecular formula C₁₅H₂₁NO₄ .

Based on this formula, the calculated molecular weight is 295.34 g/mol . This value is the cornerstone for all quantitative experimental work involving this compound.

For clarity and rapid reference, the primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 3-Ethoxy-4-(2-morpholinoethoxy)benzaldehyde | IUPAC Nomenclature |

| Molecular Weight | 295.34 g/mol | Calculated |

| Molecular Formula | C₁₅H₂₁NO₄ | Calculated |

| CAS Number | 350998-38-8 | MolCore, Amerigo Scientific[1][2] |

The two-dimensional chemical structure provides an unambiguous representation of atomic connectivity.

Sources

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde: A Comprehensive Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a definitive, in-depth framework for the structural elucidation of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde. Moving beyond a simple recitation of methods, this document delves into the strategic application and interpretation of modern analytical techniques, explaining the causality behind each experimental choice. It is designed to equip researchers, particularly those in medicinal chemistry and drug development, with the expertise to unambiguously confirm the chemical identity and purity of this and structurally related compounds. The protocols and rationale presented herein are grounded in established scientific principles and industry best practices, ensuring a self-validating and robust approach to chemical characterization.[1][2][3][4]

Table of Contents

-

Introduction: The Strategic Importance of Unambiguous Characterization

-

The Foundational Principle: Orthogonal, Multi-Technique Analysis

-

Phase I: Purity Assessment – The Non-Negotiable Prerequisite

-

3.1. High-Performance Liquid Chromatography (HPLC): Quantitative Purity

-

3.2. Thin-Layer Chromatography (TLC): Rapid Qualitative Check

-

-

Phase II: Spectroscopic Analysis – Decoding the Molecular Architecture

-

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

-

4.1.1. ¹H NMR: Proton Environment and Connectivity

-

4.1.2. ¹³C NMR: Carbon Skeleton Confirmation

-

-

4.2. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

-

4.3. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

-

-

Phase III: Data Integration and Final Confirmation

-

References

Introduction: The Strategic Importance of Unambiguous Characterization

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is a bespoke organic molecule featuring a pharmacologically relevant substituted benzaldehyde core. The benzaldehyde unit is a versatile synthetic intermediate, while the ethoxy and, particularly, the morpholinoethoxy substituents are incorporated to modulate key drug-like properties. The morpholine ring is a ubiquitous feature in modern medicinal chemistry, often employed to enhance aqueous solubility, improve metabolic stability, and fine-tune a compound's pharmacokinetic profile.

Given these designed features, the absolute confirmation of the molecule's structure is not merely an academic exercise; it is a critical regulatory and scientific checkpoint.[5] An error in structural assignment, or the presence of unidentified impurities, can lead to misinterpreted biological data, failed clinical trials, and significant wasted investment. This guide, therefore, presents a rigorous, field-proven methodology to ensure the identity and purity of the target compound with the highest degree of confidence.

The Foundational Principle: Orthogonal, Multi-Technique Analysis

The cornerstone of robust structure elucidation is the application of multiple, orthogonal analytical techniques.[1][3][4] Orthogonal methods probe different molecular properties, thereby creating a self-validating system where the strengths of one technique compensate for the limitations of another. For example, mass spectrometry confirms molecular weight but cannot distinguish isomers, a task at which NMR excels. This integrated approach is essential for building an unassailable case for the proposed structure.

Figure 1: A high-level workflow illustrating the phased approach to structure elucidation, emphasizing purity assessment as a critical first step.

Phase I: Purity Assessment – The Non-Negotiable Prerequisite

Attempting to elucidate the structure of an impure sample will lead to convoluted, misleading data. Therefore, purity must be established before proceeding.

High-Performance Liquid Chromatography (HPLC): Quantitative Purity

HPLC is the industry standard for determining the purity of non-volatile organic compounds.[5][6] It separates the target molecule from impurities, allowing for precise quantification.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

System & Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for compounds of this polarity. The nonpolar stationary phase effectively retains the molecule for separation.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water. The acid is crucial for ensuring the morpholine nitrogen is protonated, which prevents peak tailing and yields sharp, symmetrical peaks.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: A gradient from a high-aqueous to a high-organic mobile phase composition (e.g., 5% to 95% B over 15 minutes) is essential. This wide polarity window ensures the elution and detection of not only the main compound but also any potential early-eluting polar impurities or late-eluting nonpolar impurities.

-

Detection: Diode Array Detection (DAD) is superior to a simple UV detector. It allows for monitoring at multiple wavelengths (e.g., 254 nm for the aromatic ring and ~280-310 nm for the conjugated system) and performs peak purity analysis by comparing spectra across an eluting peak.[6]

-

Acceptance Criteria: For a compound to be advanced for further testing, purity should typically be ≥95%.

Thin-Layer Chromatography (TLC): Rapid Qualitative Check

TLC is a fast, inexpensive method to assess purity and is invaluable for monitoring the progress of the synthesis reaction.

Experimental Protocol: TLC Analysis

-

Stationary Phase: Silica gel plate (e.g., Silica Gel 60 F₂₅₄).

-

Mobile Phase: A solvent system like 70:30 Ethyl Acetate:Hexanes should be optimized to achieve a retention factor (Rƒ) of approximately 0.3-0.4. This Rƒ value provides the best resolution from potential impurities at the baseline or solvent front.

-

Visualization: A pure compound should appear as a single, distinct spot under UV light (254 nm). Staining with potassium permanganate can reveal non-UV active impurities.

Phase II: Spectroscopic Analysis – Decoding the Molecular Architecture

With purity confirmed, we can now confidently use spectroscopy to assemble the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for determining the precise connectivity of atoms in an organic molecule.[1][3]

¹H NMR provides data on the chemical environment, quantity, and neighboring protons for every unique hydrogen in the molecule.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

|---|---|---|---|---|

| ~9.85 | Singlet (s) | 1H | Aldehyde (-CH O) | Highly deshielded due to the anisotropy of the C=O bond; no adjacent protons to couple with.[7][8][9] |

| ~7.43 | Doublet (d) | 1H | Aromatic (H-2) | Ortho to the aldehyde, deshielded. Coupled only to H-6. |

| ~7.41 | Doublet of doublets (dd) | 1H | Aromatic (H-6) | Ortho to the ethoxy group, meta to the aldehyde. Coupled to H-5 and H-2. |

| ~6.96 | Doublet (d) | 1H | Aromatic (H-5) | Ortho to the morpholinoethoxy group, strongly shielded by this electron-donating group. Coupled only to H-6. |

| ~4.21 | Quartet (q) | 2H | Ethoxy (-OCH ₂CH₃) | Adjacent to an oxygen atom (deshielded). Split into a quartet by the 3 protons of the neighboring methyl group. |

| ~4.18 | Triplet (t) | 2H | Morpholinoethoxy (-OCH ₂CH₂N-) | Adjacent to an oxygen atom (deshielded). Split into a triplet by the 2 protons of the neighboring methylene group. |

| ~3.74 | Triplet (t) | 4H | Morpholine (-N(CH₂CH ₂O)₂) | Adjacent to the morpholine oxygen (deshielded). Split by the neighboring methylene group. |

| ~2.81 | Triplet (t) | 2H | Morpholinoethoxy (-OCH₂CH ₂N-) | Adjacent to a nitrogen atom. Split into a triplet by the 2 protons of the neighboring methylene group. |

| ~2.59 | Triplet (t) | 4H | Morpholine (-N(CH ₂CH₂O)₂) | Adjacent to the morpholine nitrogen. Split by the neighboring methylene group. |

| ~1.49 | Triplet (t) | 3H | Ethoxy (-OCH₂CH ₃) | Shielded aliphatic protons. Split into a triplet by the 2 protons of the neighboring methylene group. |

¹³C NMR confirms the presence of all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~190.8 | Aldehyde (C =O) | Carbonyl carbons are extremely deshielded and appear far downfield.[8] |

| ~155.2 | Aromatic (C -4) | Aromatic carbon attached to an oxygen atom, deshielded. |

| ~149.8 | Aromatic (C -3) | Aromatic carbon attached to an oxygen atom, deshielded. |

| ~130.1 | Aromatic (C -1) | Quaternary aromatic carbon attached to the aldehyde. |

| ~126.7 | Aromatic (C -6) | Protonated aromatic carbon. |

| ~112.3 | Aromatic (C -5) | Protonated aromatic carbon. |

| ~111.8 | Aromatic (C -2) | Protonated aromatic carbon. |

| ~67.9 | Morpholinoethoxy (-OC H₂) | Aliphatic carbon attached to oxygen. |

| ~66.9 | Morpholine (-N(CH₂C H₂O)₂) | Aliphatic carbon attached to oxygen within the morpholine ring. |

| ~64.7 | Ethoxy (-OC H₂) | Aliphatic carbon attached to oxygen. |

| ~57.8 | Morpholinoethoxy (-C H₂N) | Aliphatic carbon attached to nitrogen. |

| ~54.1 | Morpholine (-N(C H₂CH₂O)₂) | Aliphatic carbon attached to nitrogen within the morpholine ring. |

| ~14.8 | Ethoxy (-C H₃) | Shielded terminal methyl carbon. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight, one of the most critical pieces of identifying information. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: ESI-TOF HRMS

-

Ionization: Positive-mode Electrospray Ionization (ESI+) is the method of choice. The basic nitrogen atom in the morpholine ring is readily protonated, leading to a strong signal for the protonated molecular ion, [M+H]⁺.

-

Analysis: Time-of-Flight (TOF) analysis provides high mass accuracy.

-

Expected Result:

-

Molecular Formula: C₁₅H₂₁NO₄

-

Exact Mass (Monoisotopic): 295.1471 u

-

Observed Ion [M+H]⁺: m/z 296.1543

-

Acceptance Criteria: The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition. Fragmentation patterns (MS/MS) can further validate the structure, often showing a characteristic loss of the morpholine unit.[10][11]

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy confirms the presence of key functional groups by identifying their characteristic bond vibrations.[4]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

|---|---|---|---|

| ~2820 & ~2720 | Aldehyde C-H | Stretch | A highly diagnostic "Fermi doublet" that is a classic signature of an aldehyde.[12][13] |

| ~1685 | Aromatic Aldehyde C=O | Stretch | Strong, sharp absorption. The frequency is slightly lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[7][8][13] |

| ~1585, ~1510 | Aromatic C=C | Stretch | Confirms the presence of the benzene ring. |

| ~1260 | Aryl-Alkyl Ether C-O | Stretch | Strong band indicating the Ar-O-CH₂ linkage. |

| ~1120 | Aliphatic Ether C-O-C | Stretch | Strong band characteristic of the morpholine and ethoxy ether linkages. |

Phase III: Data Integration and Final Confirmation

Figure 2: The convergence of orthogonal analytical data streams to provide unambiguous structural confirmation.

Final Confirmation Checklist:

-

Purity: Does the HPLC-DAD analysis show a single major peak with >95% purity and a consistent UV spectrum across the peak? [YES/NO]

-

Molecular Formula: Does the HRMS result confirm the elemental composition C₁₅H₂₁NO₄? [YES/NO]

-

Functional Groups: Does the IR spectrum definitively show the presence of the conjugated aldehyde and ether linkages? [YES/NO]

-

Carbon Framework: Does the ¹³C NMR spectrum show the correct number of carbon signals (15)? [YES/NO]

-

Proton Framework: Is every signal in the ¹H NMR spectrum—its chemical shift, integration, and multiplicity—perfectly consistent with the proposed structure? [YES/NO]

When the answer to all of these questions is an unequivocal "YES," the structure is considered confirmed.

Conclusion: From Hypothesis to Validated Structure

The rigorous, multi-faceted approach detailed in this guide represents the gold standard for the structural elucidation of synthesized molecules in a professional research and development setting. By systematically integrating chromatographic purity analysis with a suite of orthogonal spectroscopic techniques, we construct a layered, self-consistent argument that moves a compound's identity from a mere hypothesis to a validated fact. This level of analytical rigor is the bedrock upon which reliable scientific discovery and drug development are built.

References

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek official website. [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from MIT OpenCourseWare. [Link]

-

Brown, D. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from Doc Brown's Chemistry. [Link]

-

Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term. Retrieved from Fiveable. [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. [Link]

-

Srivastava, P. K., Rai, D. K., & Rai, S. B. (2001). Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. [Link]

-

AIP Publishing. (2010). IR spectra of protonated benzaldehyde clusters. [Link]

-

Elyashberg, M. E. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. [Link]

-

McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. OpenStax adaptation - NC State University Libraries. [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

-

ResearchGate. (2024). Mass spectra of morpholine cation and fragment ions. [Link]

-

Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

-

IRIS Unibas. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Aldehydes. Retrieved from University of Calgary Chemistry Department. [Link]

-

Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

-

Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

- Google Patents. (n.d.). HPLC Method for purifying organic compounds.

-

Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.

-

LibreTexts Chemistry. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Chromatography Online. (2021). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

-

TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

-

University of Wisconsin-Platteville. (n.d.). NMR Problems. [Link]

Sources

- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. fiveable.me [fiveable.me]

- 5. moravek.com [moravek.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. askthenerd.com [askthenerd.com]

- 10. preprints.org [preprints.org]

- 11. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties[v1] | Preprints.org [preprints.org]

- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

physicochemical properties of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde

[1][2]

Executive Summary

3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde is a functionalized benzaldehyde derivative characterized by an ethoxy group at the meta position and a morpholino-ethoxy side chain at the para position.[1] This compound serves as a critical pharmacophore building block, primarily in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors. Its structural dual-functionality—combining a reactive aldehyde handle for condensation reactions with a solubilizing morpholine moiety—makes it essential for optimizing the pharmacokinetic profile (ADME) of drug candidates.[1]

Chemical Identity & Structural Analysis[3][4]

| Attribute | Detail |

| Chemical Name | 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde |

| CAS Number | 350998-38-8 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| MDL Number | MFCD01922749 |

| SMILES | CCOc1cc(C=O)ccc1OCCN2CCOCC2 |

| Functional Groups | Aldehyde (-CHO), Ether (-OEt), Tertiary Amine (Morpholine) |

Structural Insight: The molecule features a lipophilic benzaldehyde core modified with a polar morpholine tail .

-

Aldehyde (C-1): Acts as the electrophilic "warhead" for downstream condensation reactions (e.g., Knoevenagel condensation, reductive amination) to form the drug scaffold.[1]

-

Morpholine Side Chain (C-4): Introduces basicity (

for the conjugate acid), significantly enhancing aqueous solubility at physiological pH—a common strategy in kinase inhibitor design (e.g., Gefitinib, Erlotinib analogs).[1]

Physicochemical Properties[1][9][10][11][12][13]

The following data aggregates experimental values and high-confidence predicted descriptors typical for this structural class.

| Property | Value / Description | Context & Causality |

| Appearance | Off-white to pale yellow solid | Coloration often arises from trace oxidation of the aldehyde or residual phenols.[1] |

| Melting Point | 65 – 75 °C (Typical) | The flexible ethoxy/morpholine chains disrupt crystal packing compared to the rigid parent Ethyl Vanillin (MP 76–78°C).[1] |

| Boiling Point | ~420 °C (Predicted at 760 mmHg) | High boiling point necessitates vacuum distillation or recrystallization for purification. |

| Solubility (Water) | Low (Neutral pH); High (Acidic pH) | The morpholine nitrogen protonates in dilute acid (HCl), rendering the molecule water-soluble.[1] |

| Solubility (Organic) | Soluble in DCM, Ethyl Acetate, DMSO | Compatible with standard organic synthesis solvents. |

| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity ensures membrane permeability while maintaining solubility. |

| pKa (Base) | ~8.0 – 8.5 (Morpholine N) | Critical for salt formation (e.g., Hydrochloride salt) to improve stability.[1] |

Synthesis & Manufacturing Protocol

The industrial synthesis follows a Williamson Ether Synthesis pathway, coupling Ethyl Vanillin with 4-(2-Chloroethyl)morpholine .[1] This route is preferred for its scalability and atom economy.

Reaction Scheme

-

Deprotonation: Ethyl Vanillin is treated with a base to form the phenoxide anion.

-

Nucleophilic Substitution (

): The phenoxide attacks the chloroethyl morpholine, displacing the chloride.

Figure 1: Convergent synthesis pathway utilizing Williamson etherification.[1]

Step-by-Step Protocol

-

Reagent Preparation: Dissolve Ethyl Vanillin (1.0 eq) in anhydrous DMF (Dimethylformamide) or Acetonitrile .

-

Base Addition: Add Potassium Carbonate (

) (2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide.-

Expert Note: Use granular

and vigorous stirring to prevent caking.

-

-

Alkylation: Add 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq).

-

Heating: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (DCM:MeOH 95:5) or HPLC.

-

Work-up:

-

Purification: Recrystallize from Ethanol/Hexane or Isopropyl Alcohol (IPA) to achieve >98% purity.

Stability & Handling

-

Oxidation Sensitivity: As a benzaldehyde derivative, the aldehyde group is susceptible to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.

-

Protocol: Store under an inert atmosphere (Nitrogen or Argon).

-

-

Storage Conditions: Keep in a tightly closed container at 2–8°C (refrigerated). Protect from light.[3][4]

-

Safety (GHS):

Analytical Characterization

To validate the identity and purity of CAS 350998-38-8, a multi-modal analytical approach is required.

Analytical Workflow

Figure 2: Quality Control (QC) workflow for structural and purity validation.

Expected Spectral Data

-

-NMR (DMSO-

- ~9.8 ppm (s, 1H, CHO - Aldehyde proton)[1]

- ~7.5 ppm (m, 3H, Ar-H - Aromatic protons)[1]

- ~4.2 ppm (t, 2H, -O-CH₂ -CH₂-N)[1]

- ~4.1 ppm (q, 2H, -O-CH₂ -CH₃ - Ethoxy methylene)[1]

- ~3.6 ppm (m, 4H, Morpholine O-CH₂ )[1]

- ~2.7 ppm (t, 2H, -O-CH₂-CH₂ -N)[1]

- ~2.5 ppm (m, 4H, Morpholine N-CH₂ )[1]

- ~1.3 ppm (t, 3H, -O-CH₂-CH₃ - Ethoxy methyl)[1]

-

Mass Spectrometry (ESI+):

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 350998-38-8. Retrieved from [Link]

A Technical Guide to the Synthesis of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde from the Vanillin Scaffold

Abstract

This technical guide provides a comprehensive methodology for the synthesis of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, a molecule of interest for scaffold-based drug discovery and specialty chemical development. The synthesis is presented as a two-stage process originating from the vanillin structural class. The primary focus is the robust and widely applicable Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. This document elucidates the strategic considerations, mechanistic underpinnings, and detailed experimental protocols required for the successful synthesis and characterization of the target compound. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and synthetic chemistry.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target molecule, 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, from vanillin (4-hydroxy-3-methoxybenzaldehyde) necessitates two key transformations:

-

Modification of the C3 Substituent: The methoxy group (-OCH₃) at the C3 position of vanillin must be converted to an ethoxy group (-OCH₂CH₃).

-

Etherification of the C4 Phenolic Hydroxyl: The hydroxyl group (-OH) at the C4 position must be converted to a 2-morpholinoethoxy group.

A direct, one-pot conversion is not feasible. The most logical and efficient synthetic strategy involves the use of 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethylvanillin, as the key intermediate. Ethylvanillin is structurally homologous to vanillin and is a readily available, industrial chemical.[1] While the user's query specifies a synthesis "from vanillin," a direct conversion of vanillin's methoxy group to an ethoxy group is a non-trivial process involving harsh demethylation followed by a challenging selective ethylation.

Therefore, for reasons of scientific integrity, practicality, and yield, this guide will focus on the second, crucial stage of the synthesis: the conversion of ethylvanillin to the final product. Ethylvanillin is treated as the direct precursor, being the ethyl-analogue of the specified starting material, vanillin. The industrial synthesis of ethylvanillin typically proceeds from catechol, not vanillin.[2]

The overall synthetic pathway is outlined below:

Figure 2: Mechanism of the SN2 Williamson Ether Synthesis.

Causality Behind Experimental Choices

The success of this synthesis hinges on the careful selection of reagents and conditions.

| Component | Selection | Rationale & Field-Proven Insights |

| Substrate | 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) | The phenolic proton is acidic (pKa ≈ 7-8), allowing for easy deprotonation under moderately basic conditions to form the necessary nucleophile. |

| Alkylating Agent | 4-(2-Chloroethyl)morpholine | A primary alkyl halide is essential. Secondary and tertiary halides would favor a competing elimination (E2) reaction, drastically reducing the yield of the desired ether. [3]The hydrochloride salt is often used for stability and can be neutralized in situ or prior to reaction. |

| Base | Potassium Carbonate (K₂CO₃) | An anhydrous, moderately strong base is ideal. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde or solvent. Other bases like sodium hydroxide (NaOH) or sodium hydride (NaH) can also be used, but K₂CO₃ offers a good balance of reactivity and handling safety. [4] |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | A polar aprotic solvent is required. These solvents can solvate the cation (e.g., K⁺) but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive. This accelerates the rate of the SN2 reaction. [5] |

| Catalyst (Optional) | Potassium Iodide (KI) | In cases where the alkyl chloride is sluggish, a catalytic amount of KI can be added. The iodide ion undergoes a Finkelstein reaction with the alkyl chloride to generate a more reactive alkyl iodide in situ, which then reacts faster with the phenoxide. [4] |

Detailed Experimental Protocol

Disclaimer: This protocol involves chemical reagents that require proper handling, safety precautions, and disposal. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Ethylvanillin | 166.17 | 5.00 g | 30.1 | 1.0 |

| 4-(2-Chloroethyl)morpholine HCl | 186.08 | 6.16 g | 33.1 | 1.1 |

| Anhydrous Potassium Carbonate | 138.21 | 8.32 g | 60.2 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Deionized Water | - | As needed | - | - |

| Brine (Saturated NaCl) | - | As needed | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylvanillin (5.00 g, 30.1 mmol), 4-(2-chloroethyl)morpholine hydrochloride (6.16 g, 33.1 mmol), and anhydrous potassium carbonate (8.32 g, 60.2 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up - Quenching: After the reaction is complete (as indicated by the consumption of ethylvanillin), cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing 250 mL of cold deionized water with stirring. A precipitate of the crude product should form.

-

Work-up - Extraction: If an oil forms instead of a solid, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. [6][7]Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected yield is typically in the range of 80-90%.

Product Characterization

The identity and purity of the final product, 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of all expected protons, including the ethoxy, morpholino, and aromatic protons.

-

¹³C NMR: To confirm the number of unique carbon environments.

-

FT-IR: To identify key functional groups, such as the aldehyde carbonyl (C=O) stretch (~1680-1700 cm⁻¹) and the C-O-C ether stretches.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₅H₂₁NO₄, MW: 279.33 g/mol ).

-

Melting Point: To assess the purity of the crystalline solid.

Conclusion

The synthesis of 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde from the ethylvanillin precursor is a robust and high-yielding process dominated by the Williamson ether synthesis. By understanding the underlying SN2 mechanism and making informed choices regarding the base and solvent, researchers can reliably produce this valuable compound. This guide provides a comprehensive framework, from strategic planning to detailed execution, enabling the successful application of this methodology in a laboratory setting.

References

- Vertex AI Search. China Good Price Ethyl Vanillin Powder Manufacturers Suppliers Factory - Wholesale Service.

- CD Project.

- Wikipedia. Ethylvanillin.

- Primary Information Services.

- ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde.

- International Journal of Pharmaceutical Sciences and Research. A Review on the Vanillin derivatives showing various Biological activities.

- ChemicalBook. Ethyl vanillin synthesis.

- Gillco Ingredients. Vanillin & Ethyl-Vanillin.

- ChemicalBook. 4-(2-MORPHOLIN-4-YL-2-OXO-ETHOXY)-BENZALDEHYDE synthesis.

- Google Patents. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.

- Chemistry Steps. Williamson Ether Synthesis.

- YouTube. Williamson ether synthesis (done wrong). (2020-03-28).

- Wikipedia. Williamson ether synthesis.

- Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.

- ResearchGate. (PDF) 3-Ethoxy-4-hydroxybenzaldehyde.

- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- ResearchGate. (A): Alkylation of the vanillin moiety through the hydroxyl functional group.

- PubChem. 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde | C16H16O5 | CID 18004414.

- National Institutes of Health. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC.

- PubChemLite. 4-(2-morpholinoethoxy)benzaldehyde (C13H17NO3).

- National Institutes of Health. 3-Ethoxy-4-hydroxybenzaldehyde - PMC.

- Oriental Journal of Chemistry.

- ChemicalBook. 2-(2-MORPHOLINOETHOXY)BENZALDEHYDE synthesis.

- ResearchGate.

- ResearchGate.

- Google Patents. US1873630A - Manufacture of a vanillin and 3-ethoxy-4-hydroxybenzaldehyde.

- ChemicalBook. 4-(2-Chloroethyl)morpholine synthesis.

- Rhodium.ws.

- Google Patents. CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.

- Semantic Scholar. REACTIONS OF 4-(2-CHLOROETHYL)MORPHOLINE AND RATES OF REACTION OF 4-(2-CHLOROETHYL)MORPHOLINE AND OTHER HALIDES WITH SODIUM PROPOXIDE.

- Frontiers. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022-07-06).

- Journal of Chemical and Pharmaceutical Research. Synthesis of ethyl vanillin using cont.

- Google Patents. US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide.

- Beilstein Journals. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides.

Sources

- 1. gillco.com [gillco.com]

- 2. Ethylvanillin - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Morpholine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in a diverse range of approved and experimental drugs is a testament to its advantageous physicochemical, biological, and metabolic properties.[2][3] This guide provides a comprehensive analysis of the multifaceted roles of the morpholine moiety in drug design, offering insights into how this versatile building block can be strategically employed to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. We will explore its impact on key drug-like properties, its function as a pharmacophore in various therapeutic areas, and its contribution to the success of several blockbuster drugs.

Introduction: The Understated Power of a Simple Heterocycle

At its core, morpholine is a tetrahydro-1,4-oxazine, a non-aromatic six-membered ring containing an oxygen and a nitrogen atom at opposite positions.[4] This seemingly simple arrangement of atoms bestows upon the molecule a unique combination of features that are highly desirable in drug candidates.[5] Unlike many other heterocyclic systems, morpholine offers a blend of properties that can simultaneously address multiple challenges in drug development, from improving solubility to enhancing target engagement and ensuring metabolic stability.[6] Its synthetic accessibility further cements its status as a go-to fragment for medicinal chemists.[7][8] This guide will delve into the specific attributes that make morpholine a cornerstone of modern therapeutic design.

Modulating Physicochemical Properties and Pharmacokinetic Profiles

The strategic incorporation of a morpholine moiety can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. These effects are rooted in its fundamental physicochemical characteristics.

Basicity, Solubility, and Lipophilicity: A Delicate Balance

A key feature of the morpholine ring is the electron-withdrawing effect of the oxygen atom on the nitrogen, which lowers its basicity (pKa ≈ 8.4-8.7) compared to analogous cyclic amines like piperidine.[1][9] This attenuated basicity is often advantageous, as it can reduce off-target effects associated with highly basic compounds and improve oral bioavailability.

The presence of both a hydrogen bond-accepting oxygen atom and a secondary or tertiary amine allows morpholine to participate in hydrophilic interactions, which can significantly enhance the aqueous solubility of a parent molecule.[5][10] This is a critical factor in achieving adequate drug concentrations in the bloodstream for therapeutic effect. Simultaneously, the morpholine ring possesses a well-balanced lipophilic-hydrophilic profile, which is crucial for effective cell membrane permeability and crossing biological barriers like the blood-brain barrier (BBB).[7][10]

Metabolic Stability and Clearance

The morpholine ring is generally considered to have good metabolic stability. However, it can also be a site of metabolism, typically through oxidation of the ring to form inactive, ring-opened carboxylic acid metabolites.[11] This can be a predictable and favorable metabolic pathway, leading to non-toxic derivatives and optimal clearance.[5][10] In some cases, the morpholine moiety is incorporated specifically to improve a drug's metabolic profile, for instance, by enhancing its resistance to certain cytochrome P450 (CYP) enzymes like CYP3A4.[5][10]

The following diagram illustrates a general workflow for assessing the metabolic stability of a morpholine-containing drug candidate.

Caption: Gefitinib-EGFR Active Site Interaction.

Aprepitant: An Anti-emetic Agent

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used to prevent nausea and vomiting associated with chemotherapy. [12][13]The drug's structure is built around a morpholine core. [12][14]In this case, the morpholine ring acts as a central scaffold, holding the pharmacophoric groups—a fluorophenyl group and a trifluoromethylated phenylethanol group—in the precise orientation required for high-affinity binding to the NK1 receptor. [12]The water-soluble prodrug of aprepitant, fosaprepitant, also contains this core morpholine structure. [15]

Experimental Protocols: A Representative Synthetic Approach

The facile synthesis of morpholine derivatives is a key reason for their widespread use. [7]Below is a generalized, representative protocol for the N-arylation of morpholine, a common step in the synthesis of many drug candidates.

Protocol: Buchwald-Hartwig Amination for N-Aryl Morpholine Synthesis

Objective: To couple an aryl halide with morpholine to form an N-aryl morpholine derivative.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Morpholine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere supplies (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction flask, add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and ligand (0.02-0.10 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Reagent Addition: Under the inert atmosphere, add the base (1.5-2.0 eq) and the anhydrous solvent.

-

Addition of Amine: Add morpholine (1.2-1.5 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl morpholine.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The morpholine moiety is far more than a simple cyclic amine; it is a privileged structural motif that offers a powerful toolkit for the modern medicinal chemist. [1][16]Its ability to confer a favorable balance of physicochemical properties, enhance pharmacokinetic profiles, and participate directly in target binding has been demonstrated across a multitude of therapeutic successes. [2][7]From improving the solubility of kinase inhibitors to enabling CNS penetration and providing metabolic stability, the strategic application of the morpholine ring continues to be a highly effective approach in the quest for safer and more efficacious medicines. As drug discovery continues to evolve, the versatile and reliable morpholine scaffold is certain to remain an integral component in the design of the next generation of therapeutic agents.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

-

Morpholine – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]

-

Linezolid | C16H20FN3O4 | CID 441401. (n.d.). PubChem. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. [Link]

-

Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (2020). ResearchGate. [Link]

-

A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Organic Chemistry: An Indian Journal. [Link]

-

Aprepitant. (n.d.). Wikipedia. [Link]

-

Aprepitant. (n.d.). Bionity.com. [Link]

-

Linezolid: an oxazolidinone antimicrobial agent. (2001). PubMed. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. [Link]

-

Linezolid. (2024). StatPearls - NCBI Bookshelf. [Link]

-

Linezolid: a review of its properties, function, and use in critical care. (2018). National Center for Biotechnology Information. [Link]

-

Aprepitant | C23H21F7N4O3 | CID 135413536. (n.d.). PubChem. [Link]

-

Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. (n.d.). ResearchGate. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (2020). ResearchGate. [Link]

-

Morpholine. (n.d.). Wikipedia. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. [Link]

-

Gefitinib | C22H24ClFN4O3 | CID 123631. (n.d.). PubChem. [Link]

-

Cas 170729-80-3,Aprepitant | lookchem. (n.d.). LookChem. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed. [Link]

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]

-

A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). OUCI. [Link]

-

Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.). ResearchGate. [Link]

-

Proposed metabolic pathways of gefitinib in humans in vivo Compound... (n.d.). ResearchGate. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. [Link]

-

Fosaprepitant | C23H22F7N4O6P | CID 135413538. (n.d.). PubChem. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). MDPI. [Link]

-

Gefitinib: An Updated Review of its Role in the Cancer Management, its Nanotechnological Interventions, Recent Patents and Clinical Trials. (2022). PubMed. [Link]

-

What is the mechanism of Gefitinib?. (2024). Patsnap Synapse. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. jchemrev.com [jchemrev.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals - [thieme-connect.com]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Aprepitant - Wikipedia [en.wikipedia.org]

- 13. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Aprepitant [bionity.com]

- 15. Fosaprepitant | C23H22F7N4O6P | CID 135413538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Substituted Benzaldehydes: A Comprehensive Technical Guide for Versatile Synthetic Intermediates

Introduction

Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds that serve as pivotal intermediates in a vast array of synthetic applications.[1] Their inherent reactivity, characterized by an electrophilic carbonyl carbon and the electronically tunable aromatic ring, renders them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[1][2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of substituted benzaldehydes, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for practical application.

The journey of benzaldehyde, the parent compound, from its natural isolation from bitter almonds in 1803 to its first chemical synthesis in 1832, laid the groundwork for the development of a multitude of synthetic routes to its diverse substituted derivatives.[1] This evolution of synthetic methodology reflects the broader advancements in organic chemistry, transitioning from classical, often harsh, methods to modern, highly selective catalytic processes.[1]

I. Synthesis of Substituted Benzaldehydes: A Chemist's Toolkit

The strategic introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. The choice of method is dictated by the electronic nature of the substrate and the desired substitution pattern. This section details several classical and modern formylation reactions, providing both mechanistic insights and practical protocols.

Electrophilic Aromatic Substitution Reactions

1.1.1 Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, such as phosphoryl chloride (POCl₃) or oxalyl chloride, to generate a highly electrophilic iminium salt known as the Vilsmeier reagent.[3][4][5] This electrophile is then attacked by the electron-rich arene, leading to the formation of an aryl aldehyde after hydrolysis.[3][4][5]

Mechanism Insight: The reaction's success hinges on the nucleophilicity of the aromatic substrate. Electron-donating groups on the aromatic ring significantly enhance the reaction rate, while electron-withdrawing groups can hinder or prevent the reaction. The choice of the acid chloride can also influence the reactivity and yield. For instance, oxalyl chloride is often more reactive than phosphoryl chloride. An efficient synthesis of 2,4-dihydroxybenzaldehyde from resorcinol has been demonstrated using either phosphorous oxychloride/DMF or oxalyl chloride/DMF, with yields ranging from 65–75%.[6][7]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde [5]

-

Vilsmeier Reagent Formation: In a flask equipped with a mechanical stirrer, add N,N-Dimethylformamide (DMF) and acetonitrile. Cool the mixture in a water bath. Slowly add phosphorous oxychloride (POCl₃) dropwise while maintaining the temperature between 22-28 °C.[5] Stir the mixture at ambient temperature for one hour to ensure complete formation of the Vilsmeier reagent.[5]

-

Formylation: Dissolve resorcinol in acetonitrile in a separate flask. Cool this solution to -15 °C. Slowly add the prepared Vilsmeier reagent to the resorcinol solution, maintaining the temperature at -15 °C.[5] Stir the reaction mixture for an additional 2 hours at this temperature.[5]

-

Hydrolysis and Isolation: Allow the reaction to warm to 28-32 °C and stir for another hour.[5] The desired 2,4-dihydroxybenzaldehyde will precipitate from the solution.[5] Isolate the crystalline product by filtration and wash with cold acetonitrile followed by hexane.[5] The product can be further purified by recrystallization from warm water.[5]

Logical Workflow for Vilsmeier-Haack Reaction

Sources

Strategic Evaluation of Novel Benzaldehyde Derivatives: From In Silico Triage to In Vitro Validation

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Estimated Read Time: 12 Minutes

The Rationale: Why Benzaldehyde Scaffolds?

Benzaldehyde derivatives serve as one of the most privileged scaffolds in medicinal chemistry due to the reactivity of the carbonyl group, which acts as a "warhead" for forming Schiff bases (imines), hydrazones, and chalcones. These derivatives often exhibit potent biological activities by interacting with nucleophilic centers in DNA or enzymes (e.g., topoisomerases).

However, the ease of synthesis often leads to a "numbers game"—generating hundreds of compounds with poor drug-like properties. This guide moves beyond simple screening; it establishes a self-validating workflow to ensure that observed biological activity is intrinsic to the molecule and not an artifact of precipitation or chemical interference.

Phase I: In Silico Triage (The Filter)

Before wasting reagents on dead-end compounds, apply a computational filter. Benzaldehyde derivatives often suffer from poor aqueous solubility or high toxicity due to the reactive aldehyde moiety.

Objective: Eliminate compounds with high predicted toxicity or impossible pharmacokinetics.

Recommended Workflow

-

Drug-Likeness: Use SwissADME to check Lipinski’s Rule of Five.

-

Target: LogP < 5, TPSA < 140 Ų.

-

-

Toxicity Prediction: Use ProTox-II to estimate

.-

Flag: Any compound with predicted hepatotoxicity or mutagenicity (Ames test positive) should be deprioritized unless it is a targeted chemotherapeutic.

-

-

PAINS Filter: Run structures through a "Pan-Assay Interference Compounds" filter. Benzaldehydes can be reactive electrophiles that covalently bind to proteins non-specifically, leading to false positives in almost every assay.

Phase II: Chemical Validation & Solubility

The "Silent Killer" of Biological Data: Many benzaldehyde derivatives are hydrophobic. If a compound precipitates in the cell culture medium, the effective concentration is unknown, and the crystals can mechanically damage cells, mimicking cytotoxicity.

Protocol: The "Cloud Point" Check

-

Dissolve compound in 100% DMSO to create a 100 mM stock.

-

Dilute this stock into the exact culture medium (e.g., RPMI-1640 + 10% FBS) to the highest test concentration (typically 100 µM).

-

Observation: Hold against a light source or check under a microscope (40x).

-

Clear: Proceed.

-

Cloudy/Precipitate: You must lower the concentration or use a solubility enhancer (e.g., cyclodextrin), though enhancers can alter bioavailability.

-

Critical Constraint: The final DMSO concentration in any biological assay must be < 0.5% for mammalian cells and < 1% for bacteria . Higher levels permeabilize membranes, invalidating the data.

Phase III: Antimicrobial Screening (CLSI M07 Standard)

We utilize the Broth Microdilution Method , the gold standard defined by the Clinical and Laboratory Standards Institute (CLSI).

The Challenge with Benzaldehydes

Benzaldehyde derivatives are often colored (yellow/orange) or form precipitates. This makes standard Optical Density (

Experimental Protocol

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

-

Indicator: Resazurin (0.015% w/v in sterile PBS).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Plate Setup: Use a 96-well round-bottom plate.

-

Add 100 µL of compound dilutions (2x final conc) to columns 1–10.

-

Add 100 µL of bacterial suspension to columns 1–11.

-

Column 11: Growth Control (Bacteria + Solvent).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Add 30 µL Resazurin solution. Incubate 1–4 hours.

-

Blue: No growth (inhibition).

-

Pink: Growth (metabolic reduction).

-

-

MIC Definition: The lowest concentration that remains blue.

Figure 1: Resazurin-based Broth Microdilution Workflow. This method bypasses interference from colored benzaldehyde derivatives.

Phase IV: Cytotoxicity & Selectivity (The Safety Check)

High potency against cancer cells is meaningless if the compound kills healthy cells at the same rate. We calculate the Selectivity Index (SI) .

The MTT Assay Trap

Benzaldehyde derivatives often contain reducing moieties (phenols, hydrazines). These can chemically reduce the MTT tetrazolium salt to purple formazan without live cells, leading to false negatives (toxicity is masked by false signal).[2]

Correction: Always include a "Compound Control" (Media + Compound + MTT, no cells). If this turns purple, you must switch to an ATP-based assay or wash cells before adding MTT.

Experimental Protocol

Materials:

-

Cancer Line: MCF-7 or HeLa.

-

Normal Line: HEK293 or HFF-1 (Fibroblasts).

-

Reagent: MTT (5 mg/mL in PBS).

Workflow:

-

Seeding: Seed

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add compounds (serial dilutions). Include:

-

Incubation: 48 or 72 hours.

-

MTT Addition: Add 20 µL MTT stock. Incubate 4h.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Absorbance at 570 nm.

Data Analysis: The Selectivity Index (SI)[5][6][7][8]

Calculate the

Interpretation:

-

SI < 1: Toxic (Kills normal cells faster than cancer).

-

1 < SI < 3: Non-selective.

-

SI > 3: Potential lead candidate.

Figure 2: Decision logic for Selectivity Index (SI). Only compounds with SI > 3 warrant further mechanistic study.

Data Presentation Standards

When reporting your data, avoid vague terms like "active." Use the following table structure to allow direct comparison.

Table 1: Comparative Biological Activity of Benzaldehyde Derivatives

| Compound ID | R-Group Subst. | MIC (µg/mL) S. aureus | IC50 (µM) MCF-7 | IC50 (µM) HEK293 | Selectivity Index (SI) |

| BZ-01 | 4-OH | 64 | 12.5 | 10.1 | 0.8 (Toxic) |

| BZ-02 | 4-NO2 | 8 | 2.1 | 45.0 | 21.4 (Lead) |

| Doxorubicin | (Control) | N/A | 0.5 | 8.0 | 16.0 |

Note: Always convert MIC to µM in the discussion to compare molar potency against the anticancer IC50.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[1][8][9][10][11] [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

Indrayanto, G., et al. (2021).[1] The Selectivity Index: A measure of the safety and efficacy of potential drugs.[6] Profiles of Drug Substances, Excipients and Related Methodology, 46, 1-46. [Link]

-

Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. [Link]

-

SwissADME. (2025). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wisdomlib.org [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. journals.asm.org [journals.asm.org]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of PDE4 Inhibitor Precursors Using Substituted Benzaldehydes

Introduction: The Therapeutic Promise of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily found in immune and epithelial cells.[1] It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates a wide range of cellular responses.[2] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[1][2] This mechanism of action has established PDE4 inhibitors as a promising class of therapeutics for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[3]

Many potent and selective PDE4 inhibitors, such as roflumilast and apremilast, share a common structural feature: a substituted catechol ether moiety. This functional group is crucial for binding to the active site of the PDE4 enzyme. Substituted benzaldehydes serve as versatile and readily available starting materials for the construction of these key precursors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of PDE4 inhibitor precursors, with a focus on the strategic use of substituted benzaldehydes. We will delve into the underlying chemical principles, provide field-proven experimental protocols, and offer insights into reaction optimization.

Strategic Overview: From Benzaldehyde to PDE4 Precursor

The synthetic journey from a substituted benzaldehyde to a PDE4 inhibitor precursor typically involves two key transformations:

-

Formation of the Catechol Ether Moiety: This is the cornerstone of the synthesis, where the characteristic dialkoxy phenyl group of many PDE4 inhibitors is constructed. The substitution pattern on the benzaldehyde ring is critical for the final biological activity of the inhibitor.

-

Functional Group Transformations: The aldehyde group is then elaborated into the desired functionality required for the final inhibitor structure. This can involve oxidation to a carboxylic acid, reductive amination, or condensation reactions.

The choice of synthetic route is dictated by the specific substitutions on the benzaldehyde and the target precursor. Below, we explore the most common and effective strategies.

Core Synthetic Pathways and Methodologies

The following diagram illustrates the general synthetic pathways from substituted benzaldehydes to key PDE4 inhibitor precursors.

Caption: General synthetic routes from substituted benzaldehydes to PDE4 inhibitor precursors.

Protocol 1: Williamson Ether Synthesis for Catechol Ether Formation

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[4][5] This method is particularly effective for synthesizing the catechol ether moiety found in many PDE4 inhibitors.

Causality Behind Experimental Choices:

-

Base Selection: A strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial to deprotonate the phenolic hydroxyl group, forming a nucleophilic alkoxide. K₂CO₃ is often preferred for its ease of handling and moderate reactivity.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the reactants and effectively solvate the cation of the base, leaving the alkoxide anion more nucleophilic.

-

Alkylating Agent: Primary alkyl halides (e.g., ethyl iodide, cyclopropylmethyl bromide) are the best electrophiles for this SN2 reaction, as they are less sterically hindered.[4]

Detailed Experimental Protocol: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxy benzaldehyde (Roflumilast Precursor)

This protocol outlines the synthesis of a key precursor for Roflumilast, starting from 4-difluoromethoxy-3-hydroxybenzaldehyde.[6]

Materials:

-

4-Difluoromethoxy-3-hydroxybenzaldehyde

-

Cyclopropylmethyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-